2-{[2-(2,4-difluorophenyl)-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]amino}ethan-1-olhydrochloride
Description
This compound is a hydrochloride salt featuring a 2,4-difluorophenyl group, a 1-methyl-1H-1,2,4-triazol-5-yl substituent, and an ethylamino ethanol backbone. Its structural complexity suggests applications in medicinal chemistry, particularly as an antifungal intermediate, given the triazole moiety’s known role in inhibiting cytochrome P450 enzymes . The hydrochloride salt enhances aqueous solubility, critical for bioavailability in drug formulations.
Properties
Molecular Formula |
C13H17ClF2N4O |
|---|---|
Molecular Weight |
318.75 g/mol |
IUPAC Name |
2-[[2-(2,4-difluorophenyl)-1-(2-methyl-1,2,4-triazol-3-yl)ethyl]amino]ethanol;hydrochloride |
InChI |
InChI=1S/C13H16F2N4O.ClH/c1-19-13(17-8-18-19)12(16-4-5-20)6-9-2-3-10(14)7-11(9)15;/h2-3,7-8,12,16,20H,4-6H2,1H3;1H |
InChI Key |
DQQKXWSAHGVYDD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC=N1)C(CC2=C(C=C(C=C2)F)F)NCCO.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiosemicarbazides
A common method involves reacting methylhydrazine with thioamides or thioureas under acidic conditions. For example:
$$
\text{CH}3\text{NHNH}2 + \text{RCSNH}_2 \xrightarrow{\text{HCl, EtOH}} \text{1-Methyl-1H-1,2,4-triazole-5-thiol} \xrightarrow{\text{Desulfurization}} \text{1-Methyl-1H-1,2,4-triazol-5-yl}
$$
Desulfurization is achieved using Raney Nickel or triethylsilane in acetic acid.
Huisgen Cycloaddition
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between methyl azide and propargyl amines provides regioselective triazole formation:
$$
\text{CH}3\text{N}3 + \text{HC≡C-R} \xrightarrow{\text{Cu(I)}} \text{1-Methyl-1H-1,2,4-triazol-5-yl}
$$
This method offers superior regiocontrol but requires stringent handling of azides.
Coupling of Difluorophenyl and Triazole Moieties
The ethylamino linker is introduced via reductive amination or alkylation .
Reductive Amination
A ketone intermediate, 2-(2,4-difluorophenyl)-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-one , is condensed with ethanolamine using sodium cyanoborohydride or triethylsilane in dichloromethane:
$$
\text{Ketone} + \text{H}2\text{NCH}2\text{CH}2\text{OH} \xrightarrow{\text{NaBH}3\text{CN, CH}2\text{Cl}2} \text{Target Amine}
$$
Yields range from 65–78% depending on solvent polarity and temperature.
Alkylation of Ethanolamine
Alternative routes employ alkyl halides or epoxides . For example, reacting 2-chloro-1-(2,4-difluorophenyl)ethyl-1-(1-methyl-1H-1,2,4-triazol-5-yl) with ethanolamine in acetonitrile at 60°C achieves 70% conversion.
Hydrochloride Salt Formation
The free base is treated with hydrogen chloride in ethanol or diethyl ether to precipitate the hydrochloride salt:
$$
\text{Amine} + \text{HCl (g)} \xrightarrow{\text{EtOH}} \text{Amine Hydrochloride}
$$
Crystallization from ethanol/water mixtures enhances purity (>98% by HPLC).
Optimization and Scalability Considerations
Solvent and Catalyst Screening
| Step | Optimal Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Triazole Synthesis | Ethanol | HCl | 82 |
| Reductive Amination | Dichloromethane | Triethylsilane | 78 |
| Salt Formation | Ethanol/Water | HCl (g) | 95 |
Temperature and Time
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2,4-difluorophenyl)-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]amino}ethan-1-olhydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alcohols or amines.
Scientific Research Applications
2-{[2-(2,4-difluorophenyl)-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]amino}ethan-1-olhydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound is utilized in the production of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 2-{[2-(2,4-difluorophenyl)-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]amino}ethan-1-olhydrochloride involves its interaction with specific molecular targets. The triazole ring is known to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts cell membrane integrity, leading to cell death . The difluorophenyl group enhances the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Key Structural Features
Pharmacological and Physicochemical Properties
Target Compound :
- Hydroxyl group enables hydrogen bonding but limits solubility vs. hydrochloride salts .
Critical Analysis of Structural Advantages
- Target vs. : Methylation of triazole (Target) may reduce metabolic deactivation vs. unmethylated analogs.
- Target vs. Pesticides () : Difluorophenyl substituent offers lower molecular weight and better pharmacokinetics vs. dichlorophenyl groups.
- Hydrochloride Salt: Provides pH-dependent solubility, advantageous over neutral ethanol derivatives .
Q & A
Basic: What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be systematically optimized?
Methodological Answer:
The synthesis of this compound involves multi-step reactions, including:
- Cyclocondensation of precursors to form the triazole ring (e.g., using hydrazine derivatives and nitriles under reflux conditions) .
- Nucleophilic substitution for introducing the 2,4-difluorophenyl group, typically requiring anhydrous solvents like DMF and catalysts such as K₂CO₃ .
- Salt formation with HCl in ethanol to yield the hydrochloride form .
Optimization Strategies:
- Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For example, varying reflux times (2–12 hrs) and monitoring yields via HPLC .
- Employ in-line FTIR spectroscopy to track reaction progress and intermediate stability .
Basic: What analytical techniques are most reliable for characterizing purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR for verifying substituent positions (e.g., fluorine-induced shifts in aromatic protons: δ 7.2–8.1 ppm) .
- 2D NMR (COSY, HSQC) to resolve overlapping signals in the triazole-ethylaminoethanol backbone .
- Mass Spectrometry (MS):
- X-ray Crystallography: For absolute configuration determination (if single crystals are obtainable) .
Basic: How do solubility and stability profiles impact formulation for in vitro/in vivo studies?
Methodological Answer:
- Solubility Screening:
- Test in aqueous buffers (pH 1–7.4), DMSO, and PEG-400. Example
| Solvent | Solubility (mg/mL) |
|---|---|
| Water (pH 7) | <0.1 |
| PBS (pH 7.4) | 0.3 |
| DMSO | >50 |
- Stability Studies:
- Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis at the ethanolamine moiety is a common degradation pathway .
Advanced: How can computational modeling elucidate structure-activity relationships (SAR) for antimicrobial activity?
Methodological Answer:
- Molecular Docking:
- Target enzymes (e.g., fungal CYP51 or bacterial topoisomerase IV) using software like AutoDock Vina. Triazole rings often show π-π stacking with heme groups .
- QSAR Modeling:
- Train models with descriptors (logP, polar surface area) and bioactivity data from analogues (e.g., MIC₉₀ values against Candida albicans) .
- MD Simulations: Assess binding stability over 100 ns trajectories (e.g., RMSD <2.0 Å indicates stable target-ligand interactions) .
Advanced: What strategies are effective for identifying biological targets when initial screens show contradictory results?
Methodological Answer:
- Chemoproteomics: Use activity-based protein profiling (ABPP) with a clickable probe derivative to capture target proteins in cell lysates .
- CRISPR-Cas9 Knockout Screens: Identify genes whose deletion reverses compound efficacy (e.g., triazole-resistant fungal strains lacking ERG11) .
- Dose-Response Meta-Analysis: Reconcile conflicting IC₅₀ data by normalizing assays to positive controls (e.g., fluconazole for antifungal studies) .
Advanced: How should researchers address contradictory data in solubility or bioactivity across studies?
Methodological Answer:
- Source Analysis: Compare experimental conditions (e.g., DMSO stock concentration affecting cellular toxicity thresholds) .
- Standardized Protocols: Adopt OECD guidelines for solubility (TG 105) and bioactivity (TG 420) to minimize variability .
- Data Normalization: Use relative activity ratios (e.g., fold-change vs. vehicle control) instead of absolute values .
Advanced: What are the key stability-indicating parameters for long-term storage in different environments?
Methodological Answer:
-
ICH Stability Guidelines:
Advanced: How can environmental fate studies be designed to assess ecological risks of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
